molecular formula C17H25NO5 B2693893 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2034484-05-2

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2693893
CAS No.: 2034484-05-2
M. Wt: 323.389
InChI Key: LADLOKUPLNSAJV-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with the molecular formula C17H25NO5 and a molecular weight of 323.38 g/mol . It is characterized by a molecular structure that includes a tetrahydropyran (oxan-4-yl) ring, a hydroxy group, and a 2-methoxyphenoxy acetamide moiety . Key computed properties include a topological polar surface area of 77 Ų and a hydrogen bond donor count of 2 . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data for this compound is not available in the search results, related acetamide derivatives have been investigated in scientific literature for various activities, such as antioxidant properties and the ability to inhibit nitrite production in stimulated macrophages . Researchers can utilize this high-purity compound as a chemical reference standard or as a building block in medicinal chemistry and drug discovery programs for the synthesis and exploration of novel bioactive molecules.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-21-15-4-2-3-5-16(15)23-12-17(20)18-9-6-14(19)13-7-10-22-11-8-13/h2-5,13-14,19H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADLOKUPLNSAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxan ring and the methoxyphenoxy group. The hydroxy group is introduced through a hydroxylation reaction. Common reagents used in these reactions include hydroxylating agents, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate enzymatic activity, alter cellular signaling pathways, or interact with receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name / ID Substituent on Acetamide Nitrogen Key Functional Groups Notable Structural Features
Target Compound 3-hydroxy-3-(oxan-4-yl)propyl Hydroxyl, tetrahydropyran Aliphatic oxygen-rich side chain
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 5-(methylthio)-1,3,4-thiadiazol-2-yl Thiadiazole, methylthio Heterocyclic sulfur-containing ring
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide 3-hydroxy-3-(naphthalen-1-yl)propyl Hydroxyl, naphthalene Aromatic polycyclic substituent
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-isopropylphenyl Morpholine, acetyl Morpholine ring with ketone functionality
Desmethyl ranolazine b-D-glucuronide Piperazine-linked hydroxypropyl Piperazine, glucuronide Complex heterocyclic and carbohydrate moieties
N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]acetamide 3-(2-benzoxazolyl)-2-methylphenyl Benzoxazole, isopropyl Aromatic heterocyclic substituent

Physicochemical Properties

  • Melting Points: Analogs with sulfur-containing groups (e.g., 5k: 135–136°C ) generally exhibit lower melting points compared to morpholine derivatives (e.g., 168–170°C for compound 5g ).
  • Synthetic Yields: Thiadiazole derivatives (e.g., 5m: 85% yield ) are synthesized efficiently, while morpholine-based compounds require multi-step procedures . The target compound’s synthesis likely involves coupling the tetrahydropyran-propylamine intermediate with 2-(2-methoxyphenoxy)acetic acid.

Key Structural Advantages of the Target Compound

  • Tetrahydropyran Moiety : Enhances solubility and stability compared to purely aromatic substituents (e.g., naphthalene in ) or heterocycles (e.g., benzoxazole in ).
  • Hydroxyl Group: Facilitates hydrogen bonding, which may improve target affinity and pharmacokinetics relative to non-polar groups (e.g., isopropyl in ).

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, focusing on antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula for this compound indicates a complex structure that includes an oxane ring and a methoxyphenoxy group. The presence of hydroxyl and methoxy functional groups suggests potential for significant biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Specific methodologies may vary, but recent approaches have utilized derivatives of hydroxy acids and phenolic compounds to achieve desired biological activity profiles.

Antimicrobial Activity

Research has demonstrated that derivatives similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityMIC (µg/mL)
S20Antimicrobial (bacterial)8
S16Antifungal (Rhizopus oryzae)16

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various in vitro assays. Compounds bearing similar structural motifs have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of the methoxy group may enhance anti-inflammatory effects by modulating signaling pathways involved in inflammation.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies indicate that compounds with similar structures can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS, where compounds demonstrate varying degrees of effectiveness compared to standard antioxidants like BHT.

Assay TypeIC50 (µg/mL)
DPPH15
ABTS10

The biological activity of this compound is likely mediated through several mechanisms:

  • Hydrogen Bonding : Interactions with target proteins via hydrogen bonding can influence enzyme activity.
  • Hydrophobic Interactions : The lipophilic nature of the methoxy group may facilitate membrane penetration, enhancing bioavailability.
  • Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in inflammatory responses or microbial metabolism.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study evaluated a series of methoxy-substituted phenolic compounds for their anti-inflammatory effects in a rat model, demonstrating significant reduction in edema and inflammatory markers.
  • Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, showcasing the potential for developing new therapeutic agents from these derivatives.

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